2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, a heterocyclic scaffold known for diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities . Its structure features:
- Core: A fused thiophene-pyrimidinone system (6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one).
- Substituents:
- A 3-(4-ethoxyphenyl) group, providing electron-donating properties via the ethoxy moiety.
- A 2-(azepan-1-yl)-2-oxoethylthio side chain at position 2, introducing a seven-membered azepane ring linked via a thioether-acetyl spacer.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-2-28-17-9-7-16(8-10-17)25-21(27)20-18(11-14-29-20)23-22(25)30-15-19(26)24-12-5-3-4-6-13-24/h7-10H,2-6,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHYKNJGGSHLRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one , also known by its CAS number 878054-93-4, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 415.6 g/mol. It features a thieno[3,2-d]pyrimidinone core structure, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, particularly in the areas of anti-inflammatory and anticancer effects. Below are detailed findings from various studies:
1. Anti-inflammatory Activity
A study published in PubMed highlighted the role of myeloperoxidase (MPO) inhibitors in treating inflammatory diseases. The compound demonstrated significant inhibition of MPO activity, suggesting its potential as an anti-inflammatory agent. Inhibition was shown to be time-dependent and covalent, indicating a robust mechanism of action against inflammatory pathways associated with diseases such as vasculitis and cardiovascular disorders .
2. Anticancer Properties
The compound's structure suggests potential anticancer activity. Research on similar thieno[3,2-d]pyrimidine derivatives has shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives have been evaluated for their ability to inhibit specific kinases involved in cancer progression .
The proposed mechanisms through which this compound exerts its biological effects include:
- MPO Inhibition : As noted earlier, the compound inhibits MPO, which plays a crucial role in oxidative stress and inflammation.
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle checkpoints, leading to reduced proliferation of cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | MPO inhibition | |
| Anticancer | Induction of apoptosis | |
| Cytotoxicity | Cell cycle arrest |
Case Study: MPO Inhibition
In a preclinical study involving lipopolysaccharide-stimulated human whole blood, the compound exhibited robust inhibition of plasma MPO activity. This suggests its potential utility in treating conditions characterized by excessive inflammation .
Scientific Research Applications
Research indicates that compounds similar to 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibit a range of biological activities:
- Anticancer Properties : The thienopyrimidine scaffold is known for its anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The ethoxy group in the compound may enhance its interaction with microbial targets, suggesting potential applications in combating bacterial infections.
- Kinase Inhibition : Structural similarity to known kinase inhibitors indicates that this compound might also possess the ability to inhibit specific kinases involved in cancer progression.
Synthetic Routes
The synthesis of 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic synthesis techniques. General steps may include:
- Formation of the thieno-pyrimidine core.
- Introduction of the azepan ring through nucleophilic substitution.
- Addition of the ethoxyphenyl group via electrophilic aromatic substitution.
Case Studies
Several studies have explored the biological activity and therapeutic potential of related compounds:
Comparison with Similar Compounds
Comparison with Structural Analogs
Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Pharmacological and Physicochemical Insights:
The 4-ethoxyphenyl group provides moderate hydrophilicity relative to p-tolyl (methyl) or unsubstituted phenyl groups .
Electronic Effects :
- The ethoxy group’s electron-donating nature may stabilize charge-transfer interactions in enzyme binding pockets, contrasting with the electron-withdrawing 4-chlorophenyl group in the analog .
- The azepane’s tertiary amine may participate in hydrogen bonding or protonation-dependent solubility .
Synthetic Accessibility :
- The target compound’s synthesis likely involves nucleophilic substitution of a chloroacetyl intermediate with azepane, similar to methods in (using chloroacetic acid and sodium acetate) .
- Analog synthesis (e.g., morpholine derivative) follows comparable protocols but substitutes azepane with smaller heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
